molecular formula C8H10N2O B1604673 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one CAS No. 1027617-67-9

2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one

Cat. No. B1604673
CAS RN: 1027617-67-9
M. Wt: 150.18 g/mol
InChI Key: YWNDIIRXPSEINS-UHFFFAOYSA-N
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Description

2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the indazole family and is known for its unique structure and properties.

Scientific Research Applications

Synthesis and Structural Analysis

  • Regiospecific Synthesis : A study describes the regiospecific approach to synthesize N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers, highlighting the synthesis of 1-methyl and 2-methyl regioisomers via palladium-catalyzed Suzuki coupling and acid-catalyzed dehydration methods (Dandu et al., 2007).

  • Structural Characterization and Tautomerism : Research on 2H-Indazole tautomers stabilized by intra- and intermolecular hydrogen bonds provides insights into the structural characteristics and tautomeric forms of 2H-indazole derivatives (Sigalov et al., 2019).

Chemical Synthesis and Properties

  • Synthesis of Thiazolidin-4-Ones and Thiazinan-4-Ones : The study discusses the synthesis of new thiazolidin-4-ones and 1,3-thiazinan-4-ones from thiosemicarbazone derivatives of 6,7-dihydro-1H-indazol-4(5H)-ones, demonstrating the versatility of 2-methyl-6,7-dihydro-2H-indazol-4(5H)-one in creating diverse chemical structures (Gautam & Chaudhary, 2014).

  • Polyfluoroalkyl-Containing Indazolones : A study on the synthesis of polyfluoroalkyl-containing indazolones explores the formation of 1-aryl-3-polyfluoroalkyl-6,7-dihydro-1H-indazol-4(5)H-ones and their structural analysis using various spectroscopic methods (Khlebnikova et al., 2008).

  • Domino Reaction Synthesis of 2H-Indazoles : Research on a palladium-catalyzed domino reaction for synthesizing 2H-indazoles showcases an efficient method for constructing this compound, emphasizing its importance in medicinal chemistry (Halland et al., 2009).

Biochemical and Pharmacological Applications

  • Antibacterial and Antifungal Agent : Indazole scaffolds, including 2H-indazole derivatives, are noted for their biological properties such as antimicrobial, anti-inflammatory, and anticancer activities. This study highlights the potential of indazole derivatives in pharmacology (Panda et al., 2022).

  • Antihyperglycemic Agents : Synthesis of substituted 2H-benzo[e]indazole-9-carboxylate as a potent antihyperglycemic agent demonstrates the therapeutic potential of 2H-indazole derivatives in treating diabetes and related metabolic disorders (Taneja et al., 2017).

properties

IUPAC Name

2-methyl-6,7-dihydro-5H-indazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10-5-6-7(9-10)3-2-4-8(6)11/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNDIIRXPSEINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647717
Record name 2-Methyl-2,5,6,7-tetrahydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one

CAS RN

1027617-67-9
Record name 2-Methyl-2,5,6,7-tetrahydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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